8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound characterized by the presence of fluorine atoms and a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used as a probe to study biological processes and molecular interactions.
作用機序
The mechanism of action of 8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile
- (6S,7S,8S)-4-(3-Fluorobenzoyl)-8-(hydroxymethyl)-7-[4-(4-methyl-1-pentyn-1-yl)phenyl]-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its specific structural features, including the presence of both fluorine atoms and a quinoline core
生物活性
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS No: 866588-30-9) is a synthetic compound belonging to the class of dioxinoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound features a complex arrangement that includes fluorobenzoyl and fluorophenyl moieties. Its molecular formula is C25H17F2NO4. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast cancer cell lines with mutant BRCA1/2 genes, contributing to its potential use in targeted cancer therapies .
- Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in DNA repair processes. This is particularly relevant in cancers where DNA repair pathways are aberrant due to genetic mutations.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms:
- Inhibition Potency : Research indicates that it has a Ki value in the nanomolar range for PARP1 and PARP2 enzymes (Ki = 1.2 nM and 0.87 nM respectively), showcasing its potential as a therapeutic agent in cancer treatment .
- Cellular Assays : The compound also demonstrated an EC50 value of 2.51 nM in whole-cell assays for PARP-mediated PARylation, indicating strong efficacy in cellular contexts .
Data Table: Biological Activity Summary
Activity | Value | Reference |
---|---|---|
Ki (PARP1) | 1.2 nM | |
Ki (PARP2) | 0.87 nM | |
EC50 (PARylation) | 2.51 nM | |
Cytotoxicity (MX-1 cells) | 0.3 nM | |
Cytotoxicity (Capan-1 cells) | 5 nM |
Case Studies
Several case studies have explored the pharmacokinetics and therapeutic applications of this compound:
- Phase I Clinical Trials : Initial trials indicated that the compound is orally bioavailable and displays favorable pharmacokinetic properties, making it suitable for further development as an oral anticancer drug.
- Combination Therapies : The efficacy of this compound was enhanced when used in combination with standard chemotherapeutic agents such as temozolomide and cisplatin, suggesting potential for use in combination therapy regimens .
特性
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2NO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLIYILJWEQET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。